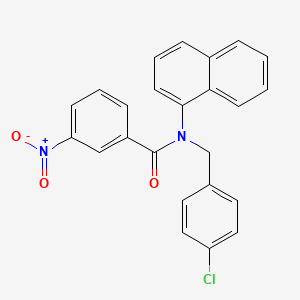
N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The presence of functional groups such as the nitro group, chlorobenzyl group, and naphthyl group suggests potential reactivity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” typically involves the following steps:
Nitration: Introduction of the nitro group into the benzene ring.
Amidation: Formation of the amide bond between the benzylamine and the nitrobenzene derivative.
Substitution: Introduction of the chlorobenzyl and naphthyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its structural features.
Medicine
Industry
Materials Science: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorobenzyl)-N-(phenyl)-3-nitrobenzamide
- N-(4-Methylbenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide
Uniqueness
The unique combination of the chlorobenzyl, naphthyl, and nitro groups in “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” may confer distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C24H17ClN2O3 |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-N-naphthalen-1-yl-3-nitrobenzamide |
InChI |
InChI=1S/C24H17ClN2O3/c25-20-13-11-17(12-14-20)16-26(23-10-4-6-18-5-1-2-9-22(18)23)24(28)19-7-3-8-21(15-19)27(29)30/h1-15H,16H2 |
Clé InChI |
OMHOJKSQHSZKNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B12991005.png)
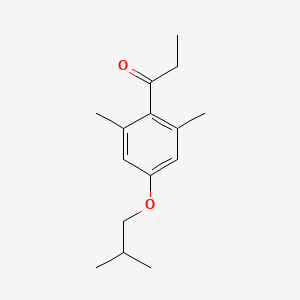
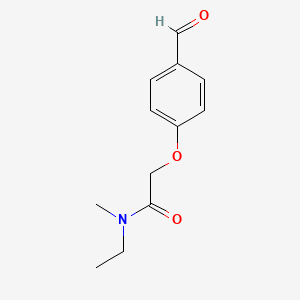

![1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B12991024.png)

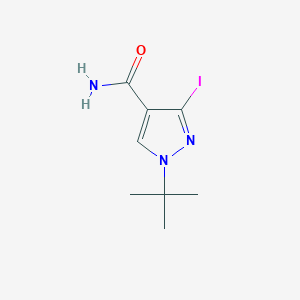
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B12991037.png)
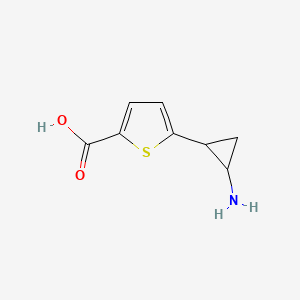
![2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B12991041.png)



![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine](/img/structure/B12991080.png)
